3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide
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Overview
Description
3-[(Ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an ethylsulfonyl group and an amino group, which is further modified with a hydroxyl group and a carboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the reaction of benzenecarboximidamide with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand enzyme mechanisms and metabolic pathways.
Industry: The compound's unique chemical properties make it suitable for use in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound could also modulate enzyme activity, influencing various biochemical processes.
Comparison with Similar Compounds
3-(Ethylsulfonyl)pyridine-2-sulfonamide: Similar structure but with a pyridine ring instead of benzene.
3-(Ethylsulfonyl)propanoic acid: Contains an ethylsulfonyl group but with a different core structure.
Uniqueness: 3-[(Ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(ethylsulfonylamino)-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-8-5-3-4-7(6-8)9(10)11-13/h3-6,12-13H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNZUIULBPSUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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